6-Methoxy-2-(4-nitrophenyl) benzothiazole
Description
Contextualization within Benzothiazole (B30560) Chemistry and Medicinal Significance
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.netwikipedia.org This core structure, often referred to as a "privileged scaffold," is a common and integral feature in a multitude of synthetic and natural bioactive molecules. benthamscience.combibliomed.org The versatility of the benzothiazole nucleus allows for substitutions at various positions, particularly at the C-2 and C-6 positions, leading to a wide array of derivatives with diverse pharmacological activities. benthamscience.com
The medicinal importance of benzothiazole derivatives is extensive, with research demonstrating a broad spectrum of biological effects. researchgate.netnih.gov These compounds have been investigated for numerous therapeutic applications, and their derivatives are known to exhibit significant antitumour, antimicrobial, anti-inflammatory, antidiabetic, anticonvulsant, and antiviral properties. researchgate.netnih.govtandfonline.com The wide range of activities has made the benzothiazole framework a central focus for medicinal chemists in the development of novel therapeutic agents. nih.govpcbiochemres.com The unique chemical properties of this scaffold, including its relative stability and reactive sites for functionalization, make it an attractive starting point for synthesizing larger, more complex bioactive structures. bibliomed.org
| Activity | Description | References |
|---|---|---|
| Anticancer/Antitumour | Inhibits the growth and proliferation of cancer cells. | researchgate.netbenthamscience.comnih.gov |
| Antimicrobial | Effective against a wide range of microorganisms, including bacteria and fungi. | nih.govontosight.ai |
| Anti-inflammatory | Reduces inflammation. | researchgate.netnih.gov |
| Antidiabetic | Helps in managing diabetes. | benthamscience.comnih.gov |
| Anticonvulsant | Used in the treatment of epileptic seizures. | researchgate.netnih.gov |
| Antiviral | Inhibits the replication of viruses. | benthamscience.comnih.gov |
| Neuroprotective | Protects nerve cells against damage, degeneration, or impairment of function. | tandfonline.comfrontiersin.org |
Historical Perspective of Benzothiazole Derivative Research
The study of benzothiazole compounds dates back to the late 19th century. ontosight.ai The first synthesis was reported in 1887 by A.W. Hofmann, who pioneered methods for creating this heterocyclic system. pcbiochemres.com Early research laid the foundation for understanding the fundamental structure and reactivity of the benzothiazole core. ontosight.ai Significant advancements in the synthesis and characterization of benzothiazole derivatives occurred in the mid-20th century, paving the way for the exploration of their diverse applications. ontosight.ai Over the decades, numerous synthetic pathways have been developed, with one of the most common methods being the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes or carboxylic acids. nih.gov This long history of research has evolved from fundamental synthesis to the targeted design of complex molecules for specific applications in medicine, materials science, and agriculture. bibliomed.orgontosight.ai
Significance of 6-Methoxy-2-(4-nitrophenyl)benzothiazole in Contemporary Chemical and Biological Investigations
6-Methoxy-2-(4-nitrophenyl)benzothiazole is a specific derivative that combines three key structural motifs: the benzothiazole core, a methoxy (B1213986) group at the 6-position, and a nitrophenyl group at the 2-position. Each of these components contributes to its significance in modern research.
The 2-aryl benzothiazole structure is a well-established pharmacophore with potent antitumor activity. researchgate.net The presence of the methoxy group at the 6-position is of particular interest in medicinal chemistry. Studies on related benzothiazole structures have shown that 6-methoxy substitution can be a key determinant of biological activity. For instance, research into inhibitors of the enzyme NQO2 (NRH: quinone oxidoreductase), a target for inflammation and cancer, identified a 6-methoxy substituted benzothiazole analogue as a potent inhibitor. nih.gov
Furthermore, the 2-(4-nitrophenyl) group serves an important role, often acting as a synthetic precursor. In many synthetic schemes, the nitro group is readily reduced to an amino group (-NH2). This transformation is significant because 2-(4-aminophenyl)benzothiazole derivatives are known to be highly potent anticancer agents. benthamscience.com Therefore, 6-Methoxy-2-(4-nitrophenyl)benzothiazole is a valuable intermediate in the synthesis of potentially more bioactive compounds. Its synthesis can be achieved through methods such as the condensation of a substituted aminothiophenol with para-nitro benzoyl chloride. nih.gov
| Property | Value | References |
|---|---|---|
| CAS Number | 43036-14-2 | jk-sci.comchemspider.com |
| Molecular Formula | C14H10N2O3S | jk-sci.comchemspider.com |
| Average Molecular Weight | 286.305 g/mol | chemspider.com |
| Monoisotopic Molecular Weight | 286.041213 g/mol | chemspider.com |
Overview of Key Research Areas for the Compound
The unique structural features of 6-Methoxy-2-(4-nitrophenyl)benzothiazole position it as a compound of interest in several key research areas:
Medicinal Chemistry and Drug Discovery: The compound serves as a scaffold for the design and synthesis of novel therapeutic agents. Given the known anticancer and anti-inflammatory activities of related benzothiazoles, it is a valuable subject for structure-activity relationship (SAR) studies aimed at developing new drugs. frontiersin.orgnih.gov
Enzyme Inhibition Studies: As part of the broader class of substituted benzothiazoles, it is a candidate for screening as an inhibitor of various enzymes implicated in disease. Research on its potential to inhibit targets like NQO2 could lead to new treatments for cancer and inflammatory conditions. nih.gov
Synthetic Chemistry: The compound is a significant intermediate in organic synthesis. Its 4-nitrophenyl moiety can be chemically modified, most notably through reduction to an amine, to produce a new series of derivatives with potentially enhanced biological activities, such as DNA gyrase inhibitors or other potent agents against pathogens. acs.org
Materials Science: Benzothiazole derivatives have been explored for their applications in the development of dyes and optical materials. ontosight.ai The specific photophysical properties imparted by the methoxy and nitrophenyl substituents could make this compound a candidate for investigation in materials research, including as a component in sensors or imaging agents. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-11-6-7-12-13(8-11)20-14(15-12)9-2-4-10(5-3-9)16(17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQOGLPEUHLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443209 | |
| Record name | 6-Methoxy-2-(4-nitrophenyl) benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43036-14-2 | |
| Record name | 6-Methoxy-2-(4-nitrophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43036-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-(4-nitrophenyl) benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 6 Methoxy 2 4 Nitrophenyl Benzothiazole
Established Synthetic Routes to 6-Methoxy-2-(4-nitrophenyl)benzothiazole
Traditional methods for the synthesis of 2-arylbenzothiazoles, including the target compound, have been well-documented, providing reliable and versatile pathways to this class of molecules.
Condensation Reactions Involving 2-Aminothiophenol (B119425) and Analogues
The most common and direct route to 6-methoxy-2-(4-nitrophenyl)benzothiazole is the condensation reaction between 4-methoxy-2-aminothiophenol and a derivative of 4-nitrobenzoic acid, typically 4-nitrobenzoyl chloride. This reaction proceeds through the formation of an intermediate thioamide, which then undergoes intramolecular cyclization and dehydration to form the benzothiazole (B30560) ring.
The reaction is often carried out in a suitable solvent, such as toluene, and may be facilitated by heating. One specific method involves the condensation of 5-methoxy-2-aminothiophenol with p-nitrobenzoyl chloride in toluene, which upon heating for one hour, yields the desired benzothiazole derivative. mdpi.com Variations of this method may employ different solvents or catalysts to optimize the reaction conditions and improve yields.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |
| 4-Methoxy-2-aminothiophenol | 4-Nitrobenzoyl chloride | Toluene | Heating, 1 hour | Not specified |
This table summarizes a typical condensation reaction for the synthesis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Jacobson Synthesis and Related Annulation Strategies
The Jacobson synthesis offers an alternative route to benzothiazoles through the oxidative cyclization of thiobenzanilides. In the context of synthesizing 6-methoxy-2-(4-nitrophenyl)benzothiazole, this would involve the preparation of N-(4-methoxyphenyl)-4-nitrothiobenzamide as the precursor. This thioamide is then treated with an oxidizing agent, such as potassium ferricyanide, to induce intramolecular cyclization.
| Precursor | Oxidizing Agent | Solvent | Conditions |
| N-(4-methoxyphenyl)-4-nitrothiobenzamide | Potassium ferricyanide | Alkaline solution | Not specified |
This table outlines the key components of the Jacobson synthesis for the target compound.
Advanced Synthetic Approaches and Methodological Innovations
In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. These advanced approaches are also applicable to the synthesis of 6-methoxy-2-(4-nitrophenyl)benzothiazole. eurekaselect.com
Green Chemistry Principles in Benzothiazole Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzothiazole synthesis, this translates to the development of catalyst-free systems and the use of environmentally benign solvents or solvent-free conditions. mdpi.com
Recent research has demonstrated the feasibility of synthesizing 2-arylbenzothiazoles without the need for a catalyst. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as microwave irradiation or the use of specific solvent systems that can promote the reaction. For the synthesis of 6-methoxy-2-(4-nitrophenyl)benzothiazole, a catalyst-free approach would involve the direct reaction of 4-methoxy-2-aminothiophenol and 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde (B150856) under optimized thermal or microwave conditions. rsc.orgorganic-chemistry.orgchemrxiv.org The absence of a catalyst simplifies the reaction work-up and purification, reducing waste generation. rsc.org
| Reactants | Conditions | Advantages |
| 4-Methoxy-2-aminothiophenol, 4-Nitrobenzoyl chloride | Thermal or Microwave heating | Simplified purification, Reduced waste |
This table highlights the benefits of a catalyst-free synthesis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
A significant advancement in green synthesis is the move towards solvent-free reactions or the use of environmentally benign solvents like water or ethanol. nih.gov Solvent-free, or neat, reactions are typically conducted by mixing the solid reactants and heating them, often with microwave assistance, to provide the energy for the reaction. tsijournals.comnih.gov This approach drastically reduces the amount of volatile organic compounds (VOCs) released into the atmosphere. researchgate.net
For the synthesis of 6-methoxy-2-(4-nitrophenyl)benzothiazole, a solvent-free condensation of 4-methoxy-2-aminothiophenol and 4-nitrobenzoyl chloride at room temperature has been reported to give excellent yields in a short reaction time. ekb.eg The use of ultrasound has also been explored as a green method for promoting the synthesis of benzothiazoles under solvent-free conditions, often leading to high yields and faster reaction rates. ekb.eg
When a solvent is necessary, the use of greener alternatives to traditional organic solvents is encouraged. Water, ethanol, and glycerol (B35011) are examples of environmentally benign solvents that have been successfully employed in the synthesis of benzothiazole derivatives. mdpi.com These solvents are non-toxic, readily available, and have a lower environmental impact compared to chlorinated or aromatic solvents.
| Method | Reactants | Conditions | Yield |
| Solvent-free | 4-Methoxy-2-aminothiophenol, 4-Nitrobenzoyl chloride | Room temperature | Excellent |
| Ultrasound-assisted, Solvent-free | 4-Methoxy-2-aminothiophenol, 4-Nitrobenzaldehyde | Room temperature | High |
This table showcases green synthetic methods for 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and enhancing product purity. pnrjournal.com The synthesis of benzothiazole derivatives, including 6-methoxy-2-(4-nitrophenyl)benzothiazole, has benefited significantly from this technology. ijpbs.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. scielo.br
A prominent microwave-assisted method involves the cyclocondensation of a substituted 2-aminothiophenol with an aromatic aldehyde. For the synthesis of the target compound, 2-amino-4-methoxyphenol (B1270069) reacts with 4-nitrobenzaldehyde. This reaction is often promoted by an oxidant under microwave irradiation, leading to the formation of the benzothiazole ring in a single, efficient step. ias.ac.in The use of microwave energy ensures that the required activation energy for the cyclization and oxidation steps is reached quickly, minimizing the formation of side products. pnrjournal.com
One-Pot Multicomponent Reactions
One-pot multicomponent reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. The synthesis of 6-methoxy-2-(4-nitrophenyl)benzothiazole can be effectively achieved through such a strategy.
A notable example is the phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) promoted cyclocondensation of 2-amino-4-methoxyphenol with 4-nitrobenzaldehyde. ias.ac.in This reaction can be performed as a one-pot procedure under microwave irradiation, combining the benefits of both techniques. In this process, the 2-aminothiophenol, the aldehyde, and the oxidant are mixed together, and the reaction proceeds to completion without the need to isolate intermediates. This approach is characterized by good to excellent yields and operational simplicity. ias.ac.in
| Entry | 2-Aminothiophenol Derivative | Aldehyde Derivative | Conditions | Product | Yield (%) |
| 1 | 2-Amino-4-methoxyphenol | 4-Nitrobenzaldehyde | PIFA, Microwave (15 min) | 6-Methoxy-2-(4-nitrophenyl)benzothiazole | High |
| 2 | 2-Aminothiophenol | 4-Nitrobenzaldehyde | PIFA, Microwave (15 min) | 2-(4-Nitrophenyl)benzothiazole | 92 |
| 3 | 2-Amino-4-methylthiophenol | 4-Nitrobenzaldehyde | PIFA, Microwave (15 min) | 6-Methyl-2-(4-nitrophenyl)benzothiazole | 89 |
| 4 | 2-Amino-4-chlorothiophenol | 4-Nitrobenzaldehyde | PIFA, Microwave (15 min) | 6-Chloro-2-(4-nitrophenyl)benzothiazole | 94 |
Table based on data from a representative microwave-assisted, one-pot synthesis of benzothiazole derivatives. ias.ac.in
Derivatization and Functionalization Strategies of the 6-Methoxy-2-(4-nitrophenyl)benzothiazole Scaffold
The 6-methoxy-2-(4-nitrophenyl)benzothiazole structure offers three primary sites for chemical modification: the 6-methoxy group, the 4-nitrophenyl moiety, and the benzothiazole core itself for the attachment of other heterocyclic systems. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.
Modifications at the 6-Methoxy Position
The methoxy (B1213986) group at the 6-position is an important modulator of the electronic properties of the benzothiazole ring. A common and versatile strategy for its modification is O-demethylation to yield the corresponding 6-hydroxybenzothiazole (B183329) derivative. This transformation is typically achieved using strong Lewis acids, such as boron tribromide (BBr₃). nih.gov
The resulting 6-hydroxy-2-(4-nitrophenyl)benzothiazole is a valuable intermediate. nih.gov The phenolic hydroxyl group can then be used as a handle for a variety of subsequent functionalizations, including:
O-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions to introduce new ether linkages.
O-Acylation: Esterification with acyl chlorides or anhydrides to form ester derivatives.
Mitsunobu Reaction: To introduce a wide range of functional groups via nucleophilic substitution of the hydroxyl group.
These modifications allow for the introduction of diverse substituents, enabling the exploration of how changes in steric bulk, hydrogen bonding capacity, and polarity at this position affect biological targets.
Transformations of the 4-Nitrophenyl Moiety
The 4-nitrophenyl group is a key site for functionalization, primarily through the reduction of the nitro group to a primary amine. This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group, profoundly altering the molecule's electronic and biological properties. masterorganicchemistry.com The resulting 2-(4-aminophenyl)-6-methoxybenzothiazole is a crucial precursor for a wide range of derivatives. nih.govgoogle.comnih.gov
The reduction of the aromatic nitro group can be accomplished using several well-established methods: wikipedia.org
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). masterorganicchemistry.com
Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Transfer Hydrogenation: Using a hydrogen donor such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
| Reagent System | Conditions | Notes |
| H₂, Pd/C | Methanol/Ethanol, Room Temperature | A clean and common method for catalytic hydrogenation. |
| Fe, HCl | Aqueous Ethanol, Reflux | A classic and cost-effective method for large-scale reductions. masterorganicchemistry.com |
| SnCl₂·2H₂O | Ethanol, Reflux | A mild reducing agent often used for selective reductions. wikipedia.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | A system used to enhance the reducing power of sodium borohydride. jsynthchem.com |
Table summarizing common reagents for the reduction of aromatic nitro groups.
Once formed, the 4-amino group is a versatile functional handle that can undergo numerous reactions, including acylation to form amides, reaction with isocyanates to form ureas, and diazotization to form diazonium salts, which can be converted into a wide array of other functional groups.
Synthesis of Related Heterocyclic Conjugates and Analogues (e.g., Hydrazones, Piperazine (B1678402) Derivatives)
Hydrazones: Hydrazone derivatives of benzothiazoles are a well-studied class of compounds with diverse biological activities. The synthesis of these analogues typically begins with the preparation of a 2-hydrazinyl-6-methoxybenzothiazole intermediate. ontosight.ai This is achieved by reacting 2-amino-6-methoxybenzothiazole (B104352) with hydrazine hydrate (B1144303) in the presence of concentrated HCl and ethylene (B1197577) glycol under reflux. ekb.eg
The resulting 2-hydrazinyl-6-methoxybenzothiazole can then be condensed with a variety of aromatic or heterocyclic aldehydes and ketones in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield the corresponding hydrazone derivatives. nih.govmdpi.com This modular approach allows for the generation of large libraries of compounds for biological screening.
Piperazine Derivatives: Piperazine is a privileged scaffold in medicinal chemistry, and its incorporation into the benzothiazole framework can lead to compounds with improved pharmacokinetic properties and potent biological activity. researchgate.net The most common synthetic route to piperazine-benzothiazole conjugates involves the use of the 2-(4-aminophenyl)-6-methoxybenzothiazole intermediate (as described in section 2.3.2).
The primary amino group can be used to attach a piperazine ring through several methods:
N-Arylation: Reaction with a pre-functionalized piperazine derivative, for example, via Buchwald-Hartwig amination.
Reductive Amination: A two-step, one-pot reaction with a suitable piperazine-containing ketone or aldehyde.
Direct Alkylation: Reaction of the amine with bis(2-chloroethyl)amine (B1207034) or a similar reagent to construct the piperazine ring directly onto the aniline (B41778) nitrogen.
These strategies provide access to a wide array of piperazine-functionalized benzothiazoles for further investigation.
Molecular Mechanisms of Action and Target Interactions of 6 Methoxy 2 4 Nitrophenyl Benzothiazole
Investigations into Cellular and Subcellular Mechanisms
The biological activities of 6-Methoxy-2-(4-nitrophenyl)benzothiazole are underpinned by a series of complex interactions at the cellular and subcellular levels. These mechanisms, which include the modulation of reactive oxygen species, activation of apoptotic pathways, and interference with cellular proliferation, are critical to its potential therapeutic effects.
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels
Research into the biological activities of benzothiazole (B30560) derivatives has pointed towards the modulation of intracellular reactive oxygen species (ROS) as a key mechanism of action. While direct studies on 6-Methoxy-2-(4-nitrophenyl)benzothiazole are limited, research on similar compounds offers valuable insights. For instance, a synthetically prepared derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to elevate the levels of ROS in human leukemia HL60 and U937 cells nih.gov. This increase in ROS is a critical component of its apoptosis-inducing activity nih.gov.
Furthermore, the inhibition of certain enzymes by benzothiazole derivatives can indirectly affect ROS levels. One such enzyme is N-Ribosylnicotinamide: quinone oxidoreductase 2 (NQO2), which can generate ROS through its catalytic cycle. nih.gov Potent inhibition of NQO2 by benzothiazole analogues suggests a potential pathway by which these compounds can modulate intracellular ROS, thereby influencing cellular processes and potentially contributing to their anticancer effects. nih.gov
Activation of Apoptotic Signaling Pathways (e.g., MAPK pathways: ERK, p38 MAPK)
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are crucial regulators of this process. nih.gov
Studies on benzothiazole derivatives have demonstrated their ability to activate these apoptotic signaling cascades. For example, the compound 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) has been found to induce apoptosis in human leukemia cells through a mechanism that involves the activation of the p38 MAPK pathway nih.gov. This activation is linked to the mitochondrial/caspase 9/caspase 3-dependent pathway, highlighting a specific route through which this class of compounds can exert its cytotoxic effects nih.gov.
The balance between the pro-apoptotic and anti-apoptotic signals often determines the fate of a cell. The ERK pathway is generally associated with cell survival and proliferation, while the JNK and p38 MAPK pathways are primarily activated by stress signals and are involved in cell-cycle arrest and apoptosis nih.govnih.gov. The dynamic balance between these pathways is therefore critical in determining whether a cell survives or undergoes apoptosis nih.gov. While direct evidence for 6-Methoxy-2-(4-nitrophenyl)benzothiazole is not yet available, the findings from related compounds suggest that its mode of action likely involves the modulation of these key apoptotic signaling pathways.
Disruption of Bacterial Cell Membrane Integrity
The integrity of the bacterial cell membrane is essential for the survival of the microorganism. Disruption of this membrane is a known mechanism of action for several antimicrobial agents. While the direct effects of 6-Methoxy-2-(4-nitrophenyl)benzothiazole on bacterial cell membrane integrity have not been extensively documented, the broader class of benzothiazole derivatives has been investigated for such properties. Some studies suggest that certain benzothiazole compounds may exert their antimicrobial effects in part through the disruption of membrane integrity mdpi.com. However, further research is required to specifically elucidate this mechanism for 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Interference with Cellular Proliferation Processes
A key characteristic of potential anticancer compounds is their ability to interfere with the proliferation of cancer cells. Benzothiazole derivatives have demonstrated significant antiproliferative activity across various cancer cell lines. nih.gov Structure-activity relationship studies have revealed that the presence of certain substituents on the benzothiazole scaffold can significantly influence this activity.
Notably, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to improve the antiproliferative effects of these compounds. nih.gov This is particularly relevant for 6-Methoxy-2-(4-nitrophenyl)benzothiazole, which contains a nitro group on the phenyl ring. While specific IC50 values for this compound are not widely reported, studies on similar structures, such as 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole (B1194373) derivatives, have shown that compounds bearing a nitro group exhibit moderate cytotoxicity against cell lines like the MCF-7 breast cancer cell line. ekb.eg
Table 1: Antiproliferative Activity of Related Benzothiazole Derivatives
| Compound Class | Cell Line | Effect | Reference |
| Phenylacetamide derivatives with benzothiazole nucleus | Pancreatic and paraganglioma cancer cells | Marked viability reduction at low micromolar concentrations | nih.gov |
| 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazoles with nitro group | MCF-7 breast cancer cells | Moderate cytotoxicity | ekb.eg |
Identification and Characterization of Molecular Targets
The therapeutic effects of 6-Methoxy-2-(4-nitrophenyl)benzothiazole are mediated through its interaction with specific molecular targets. The identification and characterization of these targets are crucial for understanding its mechanism of action and for the development of more effective therapeutic agents.
Inhibition of Specific Bacterial Enzymes (e.g., Dihydroorotase, DNA Gyrase, MurB, Peptide Deformylase, Dialkylglycine Decarboxylase)
The benzothiazole scaffold has been identified as a promising framework for the development of inhibitors targeting essential bacterial enzymes.
Dihydroorotase: Some benzothiazole derivatives have been shown to inhibit Escherichia coli dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis. This inhibition is considered one of the mechanisms contributing to their antimicrobial action. mdpi.com
DNA Gyrase: A significant body of research has focused on benzothiazole derivatives as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. nih.govnih.govnih.gov These inhibitors typically bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function. nih.gov The development of these inhibitors is a promising strategy to combat the growing problem of antibiotic resistance. nih.govnih.gov
MurB: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is another potential target for benzothiazole-based antibacterial agents. MurB is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Docking studies have suggested that certain benzothiazole derivatives can form stable complexes with the E. coli MurB enzyme.
Peptide Deformylase: Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. Its absence in mammalian cells makes it an attractive target for the development of selective antibacterial agents. High-throughput screening and virtual ligand screening have been employed to identify novel inhibitors of PDF, and various chemical scaffolds are being explored for this purpose. nih.govresearchgate.netnih.gov
While the inhibitory activity of the broader class of benzothiazoles against these enzymes is established, specific inhibitory concentrations (IC50) for 6-Methoxy-2-(4-nitrophenyl)benzothiazole against each of these targets are not yet available in the public domain and require further investigation.
Table 2: Bacterial Enzyme Targets of Benzothiazole Derivatives
| Enzyme Target | Function | Role of Benzothiazole Derivatives |
| Dihydroorotase | Pyrimidine biosynthesis | Inhibition of enzyme activity |
| DNA Gyrase | DNA replication, transcription, repair | Potent inhibition of GyrB subunit |
| MurB | Peptidoglycan biosynthesis | Potential for stable complex formation |
| Peptide Deformylase | Protein maturation | Scaffolds for novel inhibitors |
Interactions with Receptor Tyrosine Kinases and Other Signal Transduction Proteins
Research into the specific molecular targets of 6-Methoxy-2-(4-nitrophenyl)benzothiazole is ongoing, and while direct interactions with a wide array of receptor tyrosine kinases have yet to be fully elucidated, studies on structurally similar benzothiazole derivatives provide significant insights into its probable mechanisms of action. The benzothiazole scaffold is a recognized pharmacophore known to interact with various components of cellular signal transduction pathways, which are often dysregulated in cancer.
Studies on other 2-substituted benzothiazole derivatives have indicated an ability to modulate the activity of key signaling proteins. For instance, some benzothiazole compounds have been shown to downregulate the protein levels of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial for cell proliferation and survival. nih.govbenthamscience.com This downregulation, in turn, affects downstream signaling cascades.
Furthermore, the broader family of benzothiazole derivatives has been found to modulate several critical signal transduction pathways implicated in cancer progression, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.govbenthamscience.com The p38 mitogen-activated protein kinase (MAPK), a key component of a signaling cascade that responds to cellular stress, has also been identified as a target. nih.gov Activation of the p38 MAPK pathway by related compounds has been linked to the induction of apoptosis. nih.govnih.gov While these findings are for related benzothiazole compounds, they suggest that 6-Methoxy-2-(4-nitrophenyl)benzothiazole may exert its effects through similar interactions with these or other signal transduction proteins.
| Signal Transduction Pathway/Protein | Effect Observed with Benzothiazole Derivatives | Potential Consequence |
| EGFR | Downregulation of protein levels nih.govbenthamscience.com | Inhibition of cell growth and proliferation |
| JAK/STAT | Downregulation of gene expression nih.govbenthamscience.com | Reduced cell survival and proliferation |
| ERK/MAPK | Downregulation of gene expression nih.govbenthamscience.com | Inhibition of cell proliferation and survival |
| PI3K/Akt/mTOR | Downregulation of gene expression nih.govbenthamscience.com | Promotion of apoptosis and cell cycle arrest |
| p38 MAPK | Activation/Upregulation nih.govnih.gov | Induction of apoptosis |
Mechanisms of Cell Death Induction (e.g., Apoptosis)
A primary mechanism through which many benzothiazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. The available research strongly suggests that compounds like 6-Methoxy-2-(4-nitrophenyl)benzothiazole likely trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway.
This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. nih.gov The accumulation of ROS disrupts the mitochondrial membrane potential, a critical event in the apoptotic cascade. nih.gov This disruption leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
The regulation of this process is heavily dependent on the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-xL). nih.govnih.gov Benzothiazole compounds have been shown to modulate the expression of these proteins, leading to an increased Bax/Bcl-xL ratio, which favors apoptosis. nih.gov
Once in the cytoplasm, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to the characteristic morphological changes of apoptosis. nih.gov This cascade of events culminates in cell death, thereby inhibiting tumor growth.
| Apoptotic Event | Mechanism Associated with Benzothiazole Derivatives | Key Proteins Involved |
| Initiation | Increased accumulation of Reactive Oxygen Species (ROS) nih.gov | - |
| Mitochondrial Disruption | Disruption of mitochondrial membrane potential nih.gov | Bax, Bcl-xL nih.gov |
| Pro-apoptotic Factor Release | Release of cytochrome c from mitochondria nih.gov | Cytochrome c |
| Caspase Activation | Activation of initiator and executioner caspases nih.gov | Caspase-9, Caspase-3, Caspase-7 nih.gov |
| Cell Death | Execution of programmed cell death | - |
Biological Activity Investigations: in Vitro and Pre Clinical Studies of 6 Methoxy 2 4 Nitrophenyl Benzothiazole and Its Analogues
Antimicrobial Research Focus
Benzothiazole (B30560) derivatives have demonstrated a broad range of antimicrobial activities, attributed to their ability to interact with various cellular targets in pathogens. mdpi.com Modifications to the core benzothiazole structure have been explored to improve potency and spectrum of activity against bacteria and fungi.
The benzothiazole nucleus is a key component in the development of new antibacterial agents with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various analogues show that their efficacy is significantly influenced by the nature and position of substituents on the benzothiazole ring and its attached moieties. For instance, some benzothiazole-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication in bacteria. nih.gov
Research has shown that certain methoxy-substituted benzothiazole derivatives exhibit notable activity. A study on novel benzothiazoles revealed a range of potencies, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative) ranging from 25 to 200 µg/mL. mdpi.com In another study, synthesized benzothiazolylthiazolidin-4-one derivatives showed antibacterial activity with MIC values between 0.10–0.75 mg/mL against a panel including S. aureus, Listeria monocytogenes (Gram-positive), Pseudomonas aeruginosa, E. coli, and Salmonella typhimurium (Gram-negative). nih.gov
| Compound Type | Bacterial Strain | Gram Type | Activity (MIC) | Reference |
|---|---|---|---|---|
| Novel Benzothiazole Derivatives | Staphylococcus aureus | Positive | 25 - 200 µg/mL | mdpi.com |
| Novel Benzothiazole Derivatives | Bacillus subtilis | Positive | 25 - 200 µg/mL | mdpi.com |
| Novel Benzothiazole Derivatives | Escherichia coli | Negative | 25 - 100 µg/mL | mdpi.com |
| Benzothiazolylthiazolidin-4-ones | Staphylococcus aureus | Positive | 0.10 - 0.75 mg/mL | nih.gov |
| Benzothiazolylthiazolidin-4-ones | Listeria monocytogenes | Positive | 0.10 - 0.75 mg/mL | nih.gov |
| Benzothiazolylthiazolidin-4-ones | Pseudomonas aeruginosa | Negative | 0.10 - 0.75 mg/mL | nih.gov |
The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antibiotics. researchgate.net Benzothiazole derivatives have been investigated for their potential to combat these challenging pathogens.
Research into benzothiazolylthiazolidin-4-one analogues demonstrated that structural modifications could enhance antibacterial efficacy against resistant strains. Specifically, the replacement of a 6-OCF3 substituent with a 6-Cl substituent on the benzothiazole ring improved activity against MRSA by 2.5-fold. nih.gov This highlights the sensitivity of antibacterial action to the electronic properties of substituents on the benzothiazole core. Other studies on different heterocyclic compounds have also identified derivatives with potent anti-MRSA activity, with some showing MIC values as low as 0.98 µg/mL. nih.gov
In addition to antibacterial effects, the benzothiazole scaffold is a promising foundation for the development of antifungal agents. nih.gov Various derivatives have been screened for activity against clinically relevant fungal species, including Aspergillus and Candida.
One study focused on methoxy-substituted benzothiazole derivatives and their activity against Aspergillus niger. Two compounds, K-05 and K-06, demonstrated potent antifungal activity, while others showed moderate inhibition at concentrations of 50 µg/ml and 100 µg/ml. researchgate.net Another investigation into C-6 methyl-substituted benzothiazoles found that certain derivatives exhibited potent activity against Candida albicans, a common cause of skin and mucosal infections. scitechjournals.com The antifungal efficacy of novel benzothiazoles was also tested more broadly, with some compounds showing moderate inhibitory effects against both C. albicans and A. niger. mdpi.com
| Compound Type | Fungal Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Methoxy (B1213986) Substituted Benzothiazoles (K-05, K-06) | Aspergillus niger | Qualitative | Potent Activity | researchgate.net |
| Methoxy Substituted Benzothiazoles (K-01, K-03) | Aspergillus niger | Qualitative | Moderate Activity | researchgate.net |
| C-6 Methyl Substituted Benzothiazoles (D-02, D-08) | Candida albicans | Qualitative | Potent Activity | scitechjournals.com |
| C-6 Methyl Substituted Benzothiazoles (D-01, D-04) | Candida albicans | Qualitative | Moderate Activity | scitechjournals.com |
| Novel Benzothiazole Derivatives | Candida albicans | Qualitative | Moderate Inhibition | mdpi.com |
| Novel Benzothiazole Derivatives | Aspergillus niger | Qualitative | Moderate Inhibition | mdpi.com |
Anticancer Research Focus
The structural versatility of benzothiazoles has made them a significant area of investigation in oncology. mdpi.com Derivatives have been shown to exert cytotoxic effects against a variety of tumor types through diverse mechanisms of action.
Numerous studies have documented the antiproliferative effects of benzothiazole analogues across a wide panel of human cancer cell lines. The presence of specific substituents, including methoxy and nitro groups, often plays a crucial role in determining the potency and selectivity of these compounds.
For example, a study on 2-hydroxy benzothiazole incorporated with 1,3,4-oxadiazoles found that derivatives with aromatic ring deactivating groups, such as a nitro group, showed moderate cytotoxicity against the MCF-7 breast cancer cell line. ekb.eg Another investigation involving N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol reported mild but interesting cytotoxic properties against the LungA549 carcinoma cell line, with IC50 values of 68 µg/mL and 121 µg/mL, respectively. jnu.ac.bd Furthermore, the introduction of a methoxy group at the C-6 position has been shown to significantly enhance kinase-targeted anticancer activity in certain benzothiazole series. mdpi.com Research on other benzothiazole derivatives has demonstrated potent cytotoxic effects against the human breast cancer MCF-7 cell line, with some compounds exhibiting greater potency than the reference drug cisplatin. nih.gov
| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung) | 68 µg/mL | jnu.ac.bd |
| 6-nitrobenzo[d]thiazol-2-ol | LungA549 (Lung) | 121 µg/mL | jnu.ac.bd |
| Benzothiazole Derivative 4 | MCF-7 (Breast) | 8.64 µM | nih.gov |
| Benzothiazole Derivative 5c | MCF-7 (Breast) | 7.39 µM | nih.gov |
| Benzothiazole Derivative 5d | MCF-7 (Breast) | 7.56 µM | nih.gov |
| Benzothiazole Derivative 6b | MCF-7 (Breast) | 5.15 µM | nih.gov |
| Cisplatin (Reference) | MCF-7 (Breast) | 13.33 µM | nih.gov |
A key strategy in cancer therapy is the combination of drugs to achieve synergistic effects, enhancing efficacy while potentially reducing toxicity. nih.govnih.gov Gemcitabine (B846) is a standard-of-care chemotherapeutic agent used in the treatment of various cancers, including pancreatic cancer. nih.gov Pre-clinical research has begun to explore the potential of combining benzothiazole derivatives with such agents.
A recent study investigated a library of novel phenylacetamide derivatives containing a benzothiazole nucleus for their antiproliferative activity in pancreatic cancer cell lines. mdpi.comsemanticscholar.org One derivative, compound 4l, was identified as having a significant antiproliferative effect. semanticscholar.org Notably, when this compound was combined with gemcitabine at low concentrations, the combination induced enhanced and synergistic effects on the viability of pancreatic cancer cells. mdpi.comsemanticscholar.org This finding suggests that specific benzothiazole analogues could serve as sensitizing agents, improving the therapeutic outcomes of established chemotherapies like gemcitabine. semanticscholar.org
Selective Cytotoxicity Profiles on Transformed Cells
The selective cytotoxicity of benzothiazole derivatives against cancerous cells, while sparing normal cells, is a critical attribute for potential therapeutic agents. Research has demonstrated that certain 2-substituted benzothiazole compounds exhibit a greater inhibitory effect on cancer cells compared to healthy cell lines. For instance, benzothiazole derivatives containing nitro and fluorine substituents were found to have a more significant inhibitory effect on the proliferation of human hepatocellular carcinoma (HepG2) cells than on healthy mouse fibroblast L929 cells. turkjps.org This suggests a degree of selectivity for transformed cells.
In one study, the IC₅₀ values for nitro- and fluorine-substituted benzothiazoles against HepG2 cells after a 24-hour treatment were 56.98 µM and 59.17 µM, respectively. turkjps.org The structural features of the benzothiazole scaffold and its substituents play a crucial role in determining this cytotoxic activity. For example, studies on 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole revealed that the nature of the substituent on the aromatic ring influences cytotoxicity against MCF-7 breast cancer cells. ekb.eg It was observed that aromatic ring deactivating groups, such as the nitro group found in 6-Methoxy-2-(4-nitrophenyl)benzothiazole, resulted in moderate cytotoxicity. ekb.eg
This differential activity is a cornerstone of modern anticancer research, where the goal is to target malignant cells with high specificity. nih.govresearchgate.net The benzothiazole nucleus is a versatile scaffold that allows for substitutions which can modulate this selectivity. nih.gov The collective data from various studies indicate that while many benzothiazole derivatives show promising anticancer activity against a wide range of cancer cell lines, their selectivity remains a key area of investigation. researchgate.netijprajournal.com
Table 1: Cytotoxicity of Benzothiazole Analogues on Cancer vs. Normal Cell Lines
| Compound Type | Cancer Cell Line | Normal Cell Line | IC₅₀ Value (Cancer Line) | Observation | Reference |
|---|---|---|---|---|---|
| Nitro-substituted benzothiazole | HepG2 (Hepatocellular Carcinoma) | L929 (Mouse Fibroblast) | 56.98 µM (24h) | More significant inhibitory effect on HepG2 cells than L929 cells. | turkjps.org |
| Fluorine-substituted benzothiazole | HepG2 (Hepatocellular Carcinoma) | L929 (Mouse Fibroblast) | 59.17 µM (48h) | More significant inhibitory effect on HepG2 cells than L929 cells. | turkjps.org |
Exploration of Other Pharmacological Activities of Benzothiazole Analogues Relevant to the Compound
The benzothiazole scaffold is recognized for a wide spectrum of biological activities beyond its anticancer potential, including anti-inflammatory, anthelmintic, and enzyme inhibitory effects. researchgate.netresearchgate.net
Anti-inflammatory Activity in Cellular Models
Benzothiazole derivatives have demonstrated significant anti-inflammatory properties in various cellular models. This activity is often linked to the downregulation of key inflammatory pathways and mediators. Studies have shown that certain benzothiazole compounds can significantly decrease the activity of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages (RAW264.7). doaj.org
The mechanism behind this anti-inflammatory effect often involves the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation. turkjps.org Research on hepatocellular carcinoma cells revealed that benzothiazole derivatives could reduce NF-κB protein levels. turkjps.org This reduction subsequently led to a decrease in the expression of downstream inflammatory effectors, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). turkjps.org One particular compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was effective at inhibiting the proliferation of cancer cells and also demonstrated the ability to decrease the activity of IL-6 and TNF-α. doaj.org This dual action highlights the therapeutic potential of targeting pathways common to both inflammation and cancer. nih.gov
Table 2: Anti-inflammatory Activity of Benzothiazole Analogues in Cellular Models
| Compound/Derivative | Cell Line | Inflammatory Mediator(s) | Observed Effect | Reference |
|---|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | RAW264.7 | IL-6, TNF-α | Decreased activity of cytokines. | doaj.org |
| Nitro & Fluorine substituted benzothiazoles | HepG2 | NF-κB, COX-2, iNOS | Decrease in NF-κB protein levels and subsequent reduction in COX-2 and iNOS. | turkjps.org |
Anthelmintic Efficacy
The benzothiazole nucleus is a core structure in various compounds exhibiting anthelmintic properties. ijnrd.org Research into 6-methoxybenzothiazole (B1296504) derivatives, which are structurally related to the compound of interest, has identified several analogues with notable activity against helminths.
In one study, a series of new substituted 6-methoxybenzothiazoles were synthesized and evaluated for their in vitro paramphistomicidal activity against rumen flukes. bau.edu.lb Among the tested compounds, N-[6-((4-Acetyl-5-(4-nitrophenyl)-4,5-dihydro- researchgate.netdoaj.orgnih.gov-oxadiazol-2-yl)methoxy)benzothiazol-2-yl]acetamide, which features a nitrophenyl group, was found to be considerably active. bau.edu.lb Another study focused on new O-substituted 6-methoxybenzothiazole-2-carbamates also reported significant anthelmintic effects. nih.gov Specifically, compound 24 , methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netdoaj.orgnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, displayed an effect equipotent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov These findings underscore the potential of modifying the 6-position of the benzothiazole ring to develop new anthelmintic agents. nih.gov Other research has also confirmed the anthelmintic potential of various 2-amino-6-substituted benzothiazoles. researchgate.net
Table 3: Anthelmintic Activity of Benzothiazole Analogues
| Compound/Derivative | Target Organism | Activity/Observation | Reference |
|---|---|---|---|
| N-[6-((4-Acetyl-5-(4-nitrophenyl)-4,5-dihydro- researchgate.netdoaj.orgnih.gov-oxadiazol-2-yl)methoxy)benzothiazol-2-yl]acetamide | Rumen flukes (paramphistomum) | Considerably active. | bau.edu.lb |
| Methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netdoaj.orgnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | Rumen flukes (paramphistomum) | Equipotent to oxyclozanide at 80 μg/mL. | nih.gov |
Enzyme Inhibitory Potentials Beyond Direct Anticancer/Antimicrobial Targets
Benzothiazole derivatives have been investigated for their ability to inhibit various enzymes that are not the primary targets in anticancer or antimicrobial therapies. This broad inhibitory profile suggests their potential utility in treating a range of other conditions.
Recent studies have identified benzothiazole derivatives as potent and selective inhibitors of human monoamine oxidase-B (MAO-B), with some compounds exhibiting IC₅₀ values below 0.017 µM. researchgate.net MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases. Additionally, novel thiazole-chalcone analogues have been synthesized and shown to inhibit acetylcholinesterase (AChE), with IC₅₀ values ranging from 2.55 to 72.78 µM. researchgate.net AChE inhibitors are used in the management of Alzheimer's disease. The benzothiazole scaffold has also been shown to play a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA), which is involved in various physiological processes. researchgate.net
Table 4: Enzyme Inhibitory Activity of Benzothiazole Analogues
| Enzyme Target | Compound Class | Potency (IC₅₀/Ki) | Potential Application | Reference |
|---|---|---|---|---|
| Monoamine Oxidase-B (MAO-B) | 2-methylbenzo[d]thiazole derivatives | IC₅₀ < 0.017 µM | Neurodegenerative diseases | researchgate.net |
| Acetylcholinesterase (AChE) | Thiazole-chalcone analogues | IC₅₀ = 2.55 - 72.78 µM | Alzheimer's disease | researchgate.net |
Structure Activity Relationship Sar and Molecular Design Principles for 6 Methoxy 2 4 Nitrophenyl Benzothiazole Derivatives
Elucidation of Key Structural Features for Biological Potency
The biological activity of 6-methoxy-2-(4-nitrophenyl)benzothiazole derivatives is intricately linked to the interplay of its constituent parts. The electron-donating methoxy (B1213986) group, the electron-withdrawing nitrophenyl moiety, and the aromatic benzothiazole (B30560) core collectively define the molecule's steric and electronic properties, which govern its interaction with biological targets.
The substitution pattern on the benzo portion of the benzothiazole ring is a critical determinant of biological potency. The methoxy group (-OCH₃) at position 6, being an electron-donating group, can significantly influence the molecule's electronic environment and its pharmacokinetic properties.
Research on various 6-substituted-2-arylbenzothiazole derivatives has highlighted the importance of this position. Studies have shown that the introduction of a methoxy or methyl group at the C-6 position can lead to a substantial increase in anticancer activity researchgate.net. For instance, in one study evaluating 2-phenyl benzothiazole derivatives for cytotoxic activity against the T47D breast cancer cell line, the compound N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide demonstrated the most potent effect, suggesting a beneficial role for the 6-methoxy group researchgate.net.
The methoxy group's influence is often tied to its ability to donate electrons through resonance, which can modulate the reactivity of the entire ring system and enhance binding affinity to target enzymes or receptors. Furthermore, its lipophilic nature can improve membrane permeability, a crucial factor for cellular uptake. The precise impact, however, can be target-dependent, as the electronic and steric properties of the substituent at position 6 must be complementary to the topology of the biological target's binding site.
Table 1: Impact of C-6 Substituent on Antiproliferative Activity in HeLa Cells Data synthesized from studies on 2-(2-hydroxyphenyl)benzothiazole derivatives to illustrate the influence of C-6 substitution.
| Compound ID | C-6 Substituent | Activity against HeLa (IC₅₀ in µM) |
| Derivative 1 | -H | >50 |
| Derivative 2 | -COOH | 1.8 |
| Derivative 3 | -NH₃⁺Cl⁻ | 0.9 |
| Derivative 4 | -Amidino·HCl | 1.3 |
Source: Adapted from studies on 6-substituted-2-arylbenzothiazole derivatives nih.govresearchgate.net. This table illustrates the principle that substitution at the C-6 position is essential for antiproliferative activity.
The 2-aryl benzothiazole scaffold is a well-established pharmacophore recognized for potent antitumor activity nih.govmdpi.com. The nature and substitution pattern of the phenyl ring at position 2 are pivotal in modulating this activity. The 4-nitrophenyl group in the parent compound features a potent electron-withdrawing nitro group (-NO₂) in the para position.
Electron-withdrawing groups on the 2-phenyl ring have been consistently shown to enhance the biological potency of benzothiazole derivatives researchgate.netnih.gov. The nitro group, in particular, can increase the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, within the active site of a target protein nih.gov. SAR studies on various anticancer benzothiazole derivatives revealed that the presence of electron-withdrawing groups, such as nitro and halogen substituents, often leads to increased cytotoxic activity mdpi.comchula.ac.th. For example, a study on benzothiazole hybrids targeting the VEGFR-2 enzyme found that a compound featuring a 6-nitrobenzothiazole moiety was a more potent inhibitor than its non-nitrated counterpart tandfonline.com. Similarly, investigations into 2-substituted benzothiazoles for activity against hepatocellular carcinoma cells found that derivatives containing a nitro substituent exhibited significant antiproliferative effects nih.gov.
The position of the substituent on the phenyl ring is also crucial. The para-position, as in the 4-nitrophenyl moiety, often provides an optimal orientation for interaction with target macromolecules, extending deep into binding pockets.
Beyond the C-6 position, other substitutions on the benzothiazole nucleus can profoundly affect biological activity. The introduction of various functional groups can alter the molecule's lipophilicity, electronic distribution, and steric profile.
SAR studies have revealed that substitutions at the C-4, C-5, and C-7 positions are also significant. For instance, a Quantitative Structure-Activity Relationship (QSAR) analysis of 2-benzothiazolamines showed that substitution at the 4- or 5-position could decrease potency as sodium flux inhibitors, while electron-withdrawing groups on the benzo ring generally increased potency nih.gov. Conversely, other studies have found that substituting an electron-withdrawing group, particularly fluorine, at the C-5 position can substantially increase anticancer activity researchgate.net. This highlights the complexity of SAR, where the effect of a substituent is highly dependent on its position and the specific biological target. The introduction of substituents into the benzene (B151609) ring of the benzothiazole core is generally considered essential for conferring significant antiproliferative activity nih.gov.
Modifying the peripheral functional groups, particularly on the 2-phenyl ring, is a common strategy for optimizing the potency and selectivity of benzothiazole derivatives.
Halogens: The introduction of halogen atoms (F, Cl, Br, I) is a widely used technique in medicinal chemistry. Halogens are electron-withdrawing and can increase lipophilicity, thereby enhancing membrane permeability and target engagement. Studies have consistently shown that halogen-substituted benzothiazoles exhibit potent biological activities mdpi.com. For example, 2-(4-aminophenyl)benzothiazoles bearing a 3'-chloro or 3'-bromo substituent were found to be especially potent anticancer agents acs.org. In another series, 5-chloro substitution on the benzothiazole ring was found to enhance cytotoxic activity against several cancer cell lines mdpi.com.
Alkyl Groups: Small alkyl groups, such as methyl (-CH₃), can also modulate activity. A methyl group at the C-3' position of the 2-phenyl ring was found to significantly increase anticancer activity compared to other substituents researchgate.net. This effect may be due to a combination of favorable steric interactions and a modest increase in lipophilicity.
Heterocyclic Rings: Replacing or appending the 2-phenyl ring with other heterocyclic systems can lead to novel derivatives with improved activity profiles. The introduction of rings like pyrazole, thiazolidinone, or triazole can create new interaction points with biological targets researchgate.netnih.govpharmascholars.com. For example, linking a pyrazole moiety to the benzothiazole core has been shown to produce compounds with promising antibacterial and antifungal activities pharmascholars.com.
Table 2: Effect of Substitution on the 2-Phenyl Ring on Antiproliferative Activity Data synthesized from studies on phenylacetamide benzothiazole derivatives to illustrate the influence of 2-phenyl substitution.
| Compound ID | Substituent on Phenyl Ring | Antiproliferative Activity (Relative to lead compound) |
| Lead Compound | -H | Baseline |
| Derivative 5 | p-OCH₃ | Decreased |
| Derivative 6 | p-Cl | Improved |
| Derivative 7 | p-NO₂ | Improved |
| Derivative 8 | m,p-dichloro | Improved |
Source: Adapted from Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells mdpi.com. This table demonstrates that electron-withdrawing groups (e.g., Cl, NO₂) on the distal phenyl ring tend to improve activity, while electron-donating groups (e.g., OCH₃) can decrease it.
Computational Approaches to SAR Analysis
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deciphering the complex relationships between chemical structure and biological activity. These models provide quantitative insights that can guide the design of more potent analogs.
QSAR studies on benzothiazole derivatives have successfully identified key molecular descriptors that correlate with their biological potency. These models translate the structural features of a molecule into numerical parameters, which are then used to build a mathematical equation that predicts activity.
A typical QSAR model for benzothiazole derivatives might take the form: Biological Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Key findings from GQSAR analyses on anticancer benzothiazole derivatives have revealed several important trends chula.ac.thchula.ac.th:
Hydrophobicity/Lipophilicity: A negative contribution from hydrophilic area descriptors suggests that increasing the lipophilicity of certain regions of the molecule, such as the 2-aryl ring, is favorable for activity. This aligns with the need for compounds to cross cellular membranes to reach their intracellular targets chula.ac.th.
Electronic Properties: The contribution of electronegativity-related descriptors often indicates that substitution with electron-withdrawing groups, such as halogens or nitro groups, potentiates anticancer activity chula.ac.th. This is consistent with experimental findings.
Steric/Topological Factors: Descriptors related to molecular size and shape, such as chain counts, highlight the importance of steric bulk at specific positions. For example, the positive contribution of a descriptor for six-membered rings at the R2 position (the group attached to the 2-amino function) indicated that modification with aryl groups would increase anticancer potential chula.ac.th.
These computational models provide a robust framework for understanding the structural requirements for biological activity. They confirm experimental observations—such as the importance of electron-withdrawing groups and optimal lipophilicity—and offer predictive power to prioritize the synthesis of new derivatives with a higher probability of success.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as a derivative of 6-Methoxy-2-(4-nitrophenyl)benzothiazole, might interact with a biological target, typically a protein or enzyme. The 2-arylbenzothiazole scaffold is a recognized pharmacophore, particularly in the development of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov
Computational docking studies on novel 2-arylbenzothiazole derivatives have identified them as potent multi-angiokinase inhibitors, targeting receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov These studies reveal a common binding mode where the 2-phenylbenzothiazole moiety situates itself within the hinge region of the receptor tyrosine kinase (RTK) binding site. nih.gov
For 6-Methoxy-2-(4-nitrophenyl)benzothiazole, a hypothetical docking simulation into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) can be postulated based on the behavior of structurally similar analogs. The benzothiazole core is expected to form key hydrophobic interactions within the binding pocket. The 4-nitrophenyl group, with its electron-withdrawing nature, likely engages in π-π stacking interactions with aromatic residues such as Phenylalanine (Phe). The nitro group itself is a potent hydrogen bond acceptor and could form critical hydrogen bonds with donor residues like Cysteine (Cys) or Aspartate (Asp) in the active site, anchoring the ligand. Furthermore, the 6-methoxy group can influence the molecule's orientation and potentially form additional hydrogen bonds or hydrophobic interactions, further stabilizing the ligand-receptor complex.
Such interactions are critical for the inhibitory potential of the compound. The specific binding mode and the strength of these interactions determine the ligand's affinity for the target, which is often quantified by a docking score. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity.
Table 1: Predicted Molecular Docking Interactions of 6-Methoxy-2-(4-nitrophenyl)benzothiazole with the VEGFR-2 Active Site. This table outlines the plausible interactions, based on studies of analogous compounds, that would stabilize the ligand within the enzyme's binding pocket.
Table 2: Comparative Predicted Docking Scores. This table presents hypothetical binding energy scores for the title compound against various known enzyme targets for benzothiazole derivatives, compared to standard reference inhibitors. nih.govnih.gov The scores are estimated based on reported values for structurally related molecules.
Prediction of Physicochemical Descriptors and Their Correlation with Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. For drug candidates, properties such as solubility, lipophilicity, polarity, and electronic distribution are critical for absorption, distribution, metabolism, and excretion (ADMET). Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate these physicochemical descriptors with the biological activity of a series of compounds, providing insights for rational drug design. chula.ac.thdocumentsdelivered.com
For benzothiazole derivatives, GQSAR (Group-based QSAR) models have been developed to understand the structural requirements for anticancer activity. chula.ac.thchula.ac.thresearchgate.net These studies have identified several key descriptors that influence the potency of these compounds:
Hydrophobicity (LogP): The hydrophobic parameter (often expressed as logP) plays a crucial role. QSAR studies on benzothiazoles have shown that anticancer activity can be correlated with the square of the hydrophobic parameter, suggesting an optimal lipophilicity is required for activity. documentsdelivered.com
Hydrophilic Area: Descriptors such as the "XKHydrophilicArea" have shown a negative correlation with anticancer potential in some models, indicating that increasing the hydrophilic surface area in certain regions of the molecule can decrease activity. chula.ac.thchula.ac.th
Electronic Properties: The electronic nature of substituents is vital. Descriptors related to the electronic effects of substituents on the benzothiazole core, such as dipole moments and the net charge on specific atoms, are significant contributors to the QSAR models. chula.ac.thdocumentsdelivered.com The presence of electron-withdrawing or donating groups can modulate target interaction and metabolic stability.
The specific structural features of 6-Methoxy-2-(4-nitrophenyl)benzothiazole—namely the polar nitro group and the methoxy substituent—are expected to strongly influence its physicochemical profile. The nitro group substantially increases the molecule's polarity and provides strong hydrogen bond accepting capabilities. The methoxy group also contributes to polarity, albeit to a lesser extent. This increased polar nature could enhance solubility but may need to be balanced to ensure adequate membrane permeability, reflecting the complex relationship between hydrophilicity and biological activity. chula.ac.th
Table 3: Predicted Physicochemical Descriptors for 6-Methoxy-2-(4-nitrophenyl)benzothiazole. This table lists key calculated properties for the compound and their general correlation with its potential as a bioactive agent, based on established principles and data from related compounds. veterinaria.org
The hydrophilic-lipophilic balance of this molecule is therefore a key determinant of its activity. QSAR models for benzothiazoles suggest that while some hydrophilicity is necessary, excessive polarity at certain positions can be detrimental to activity. chula.ac.th The positioning of the polar nitro group on the phenyl ring and the methoxy group on the benzothiazole core in 6-Methoxy-2-(4-nitrophenyl)benzothiazole presents a specific profile that computational models can correlate with predicted efficacy against targets like protein kinases.
Table of Mentioned Compounds
Advanced Spectroscopic and Computational Characterization of 6 Methoxy 2 4 Nitrophenyl Benzothiazole
Comprehensive Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. By employing a suite of techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), the precise arrangement of atoms and functional groups within 6-Methoxy-2-(4-nitrophenyl)benzothiazole can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 6-Methoxy-2-(4-nitrophenyl)benzothiazole is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzothiazole (B30560) and nitrophenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet in the upfield region, generally around 3.8-4.0 ppm. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The spectrum would show distinct peaks for each carbon atom in a unique electronic environment. The carbon atoms of the aromatic rings are expected to resonate in the range of 110-160 ppm. The carbon of the methoxy group would appear further upfield, typically around 55-60 ppm. The presence of the electron-withdrawing nitro group would cause a downfield shift for the carbons in the nitrophenyl ring to which it is attached.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Aromatic Protons: 7.0 - 8.5 (m) | Aromatic Carbons: 110 - 160 |
| Methoxy Protons: 3.8 - 4.0 (s) | Methoxy Carbon: 55 - 60 |
Note: The table presents expected chemical shift ranges based on analogous structures, as specific experimental data for 6-Methoxy-2-(4-nitrophenyl)benzothiazole was not available in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Methoxy-2-(4-nitrophenyl)benzothiazole would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=N stretching vibration of the benzothiazole ring is expected in the 1600-1650 cm⁻¹ region. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching of the methoxy group would appear in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Benzothiazole) | 1600 - 1650 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1300 - 1350 |
| Asymmetric C-O Stretch (Methoxy) | 1200 - 1250 |
| Symmetric C-O Stretch (Methoxy) | 1000 - 1050 |
Note: This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Conjugated systems, such as the one present in 6-Methoxy-2-(4-nitrophenyl)benzothiazole, typically exhibit strong absorption in the UV-Vis region. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation between the benzothiazole and nitrophenyl rings would likely result in absorption maxima (λ_max) in the ultraviolet and possibly the visible range. The electronic transitions can be influenced by the solvent polarity. core.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 6-Methoxy-2-(4-nitrophenyl)benzothiazole (C₁₄H₁₀N₂O₃S), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 286.31 g/mol . synblock.com High-resolution mass spectrometry (HRMS) could be used to confirm the exact molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic fragments resulting from the cleavage of the molecule.
Theoretical and Quantum Chemical Computations for Electronic and Geometric Properties
Computational chemistry offers a valuable complement to experimental data by providing a deeper understanding of the geometric and electronic properties of molecules.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org Calculations using DFT, often with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecular geometry of 6-Methoxy-2-(4-nitrophenyl)benzothiazole. scielo.org.za These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state without a change in molecular geometry. These calculated energies can be directly related to the absorption bands observed in an experimental UV-Vis spectrum.
For a molecule like 6-Methoxy-2-(4-nitrophenyl)benzothiazole, a TD-DFT calculation, typically performed with a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), would predict the electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f). The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring. Transitions with higher oscillator strengths are expected to result in more intense absorption bands in the UV-Vis spectrum.
The analysis would likely reveal that the lowest energy transitions, which correspond to the longest wavelength absorption bands, are primarily due to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These transitions are often characterized as intramolecular charge transfer (ICT) events, where electron density moves from an electron-rich part of the molecule to an electron-poor part upon excitation. In this case, the charge transfer would likely occur from the methoxy-benzothiazole moiety (the donor) to the nitrophenyl group (the acceptor).
Table 1: Illustrative TD-DFT Data for a Benzothiazole Derivative
| Excited State | Major Contribution | Wavelength (nm) | Oscillator Strength (f) |
| S1 | HOMO -> LUMO (95%) | 385 | 0.75 |
| S2 | HOMO-1 -> LUMO (88%) | 352 | 0.12 |
| S3 | HOMO -> LUMO+1 (91%) | 310 | 0.08 |
This table is a representative example and does not reflect actual data for 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the properties of the HOMO and LUMO to describe the reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap (ΔE). This energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable.
For 6-Methoxy-2-(4-nitrophenyl)benzothiazole, the HOMO is expected to be localized primarily on the electron-donating 6-methoxybenzothiazole (B1296504) portion of the molecule. The LUMO, on the other hand, would be predominantly situated on the electron-withdrawing 4-nitrophenyl group. This spatial separation of the frontier orbitals is a hallmark of donor-acceptor systems and is directly related to the charge-transfer nature of their electronic transitions. The calculated HOMO-LUMO gap would likely be in a range that suggests the molecule is a good candidate for applications in optoelectronics.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap
| Orbital | Energy (eV) |
| LUMO | -2.85 |
| HOMO | -5.98 |
| Energy Gap (ΔE) | 3.13 |
This table contains example data from a similar class of compounds and does not represent calculated values for 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Regions of positive electrostatic potential, colored blue, are electron-deficient and are the sites for nucleophilic attack. Green areas represent regions of neutral or near-zero potential.
For 6-Methoxy-2-(4-nitrophenyl)benzothiazole, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the methoxy group, making these sites potential targets for electrophiles. The hydrogen atoms of the aromatic rings would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP map provides a valuable visual guide to the reactive behavior of the molecule.
Calculation of Reactivity Descriptors and Total Density of States (TDOS)
From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture than FMO analysis alone.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2
Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / η
Electrophilicity Index (ω): A measure of the ability to accept electrons. ω = χ² / (2η)
A high chemical hardness and low softness value would indicate high stability. The electrophilicity index helps in classifying the molecule as a strong or marginal electrophile.
The Total Density of States (TDOS) plot provides a graphical representation of the number of available molecular orbitals at each energy level. The TDOS plot for 6-Methoxy-2-(4-nitrophenyl)benzothiazole would show the distribution of all molecular orbitals, with the HOMO and LUMO energies clearly delineating the occupied and virtual orbitals. The energy gap between the highest occupied and lowest unoccupied states in the TDOS plot corresponds to the HOMO-LUMO gap.
Table 3: Exemplary Global Reactivity Descriptors
| Parameter | Value (eV) |
| Ionization Potential (I) | 5.98 |
| Electron Affinity (A) | 2.85 |
| Electronegativity (χ) | 4.415 |
| Chemical Hardness (η) | 1.565 |
| Chemical Softness (S) | 0.639 |
| Electrophilicity Index (ω) | 6.21 |
The values in this table are for illustrative purposes only and are not specific to 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Applications of 6 Methoxy 2 4 Nitrophenyl Benzothiazole As Research Probes and in Advanced Materials
Development as a Biological Imaging Agent
The inherent fluorescence of many benzothiazole (B30560) derivatives makes them attractive candidates for the development of biological imaging agents. The strategic placement of electron-donating and electron-withdrawing groups in 6-Methoxy-2-(4-nitrophenyl)benzothiazole suggests that it may possess favorable photophysical properties for such applications.
Photophysical Properties for Fluorescent Probe Applications
The fluorescence of push-pull chromophores like 6-Methoxy-2-(4-nitrophenyl)benzothiazole is highly sensitive to the molecular environment. The presence of the methoxy (B1213986) group on the benzothiazole ring and the nitro group on the phenyl ring creates a distinct donor-π-acceptor (D-π-A) system. This configuration typically leads to a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths. A large Stokes shift is advantageous for fluorescent probes as it minimizes self-quenching and reduces background interference, leading to improved signal-to-noise ratios in imaging experiments.
While specific experimental data for 6-Methoxy-2-(4-nitrophenyl)benzothiazole is not extensively reported in publicly accessible literature, the photophysical properties can be inferred from related compounds. For instance, similar benzothiazole derivatives exhibit absorption maxima in the ultraviolet to visible region and emit fluorescence in the visible spectrum. The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can be influenced by the solvent polarity and the rigidity of the environment.
Table 1: Postulated Photophysical Properties of 6-Methoxy-2-(4-nitrophenyl)benzothiazole in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Hexane | ~350 | ~450 | ~100 | ~0.2 |
| Dichloromethane | ~365 | ~480 | ~115 | ~0.4 |
| Acetonitrile | ~370 | ~500 | ~130 | ~0.3 |
| Methanol | ~375 | ~520 | ~145 | ~0.1 |
Note: The data in this table are hypothetical and are based on the typical behavior of similar push-pull benzothiazole dyes. Experimental verification is required for 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Utility in Visualizing Biological Processes within Cellular Systems
Benzothiazole-based fluorescent probes have been utilized to visualize a variety of biological processes. Their ability to permeate cell membranes and their sensitivity to the local microenvironment, such as pH, viscosity, and the presence of specific biomolecules, make them valuable tools in cell biology. Given its structure, 6-Methoxy-2-(4-nitrophenyl)benzothiazole could potentially be explored as a probe for:
Monitoring Cellular Polarity: The solvatochromic nature of its fluorescence could be used to map changes in the polarity of different cellular compartments.
Detecting Hypoxic Conditions: The nitroaromatic group can be sensitive to the redox environment within cells. Under hypoxic (low oxygen) conditions, the nitro group can be enzymatically reduced, leading to a change in the fluorescence properties of the molecule. This could enable the visualization of hypoxic regions in tumors, for instance.
Targeting Specific Organelles: While the specific targeting capabilities of this compound are unknown, modifications to the benzothiazole structure are a common strategy to direct probes to specific organelles like mitochondria or the endoplasmic reticulum.
Further research would be necessary to evaluate the cytotoxicity, cellular uptake, and specific localization of 6-Methoxy-2-(4-nitrophenyl)benzothiazole to validate its utility as a biological imaging agent.
Contributions to Materials Science Research
The unique optical and electronic properties of 6-Methoxy-2-(4-nitrophenyl)benzothiazole also suggest its potential for applications in materials science, particularly in the development of advanced polymers and dyes.
Integration into Polymer Matrices
The incorporation of chromophores with strong ICT character into polymer matrices can lead to materials with interesting optical properties, including nonlinear optical (NLO) activity. The large hyperpolarizability of push-pull molecules like 6-Methoxy-2-(4-nitrophenyl)benzothiazole makes them candidates for second-order NLO materials, which have applications in optical communications and data storage. researchgate.net
The compound could be integrated into a polymer matrix in several ways:
Guest-Host System: The molecule could be dispersed as a guest within a host polymer matrix.
Covalent Incorporation: The molecule could be chemically modified with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then copolymerized with other monomers to form a side-chain or main-chain NLO polymer.
The thermal stability of the benzothiazole core is an advantage for processing such materials. The alignment of the chromophores within the polymer matrix, typically achieved by electric field poling, is crucial for achieving macroscopic NLO effects.
Utilization in Dye Chemistry for Enhanced Properties (e.g., Colorfastness)
Azo dyes based on benzothiazole moieties are known for their dyeing properties. While 6-Methoxy-2-(4-nitrophenyl)benzothiazole is not an azo dye itself, it could serve as a precursor or a component in the synthesis of disperse dyes for hydrophobic fibers like polyester. The presence of the polar nitro group and the methoxy group can influence the dye's affinity for the fiber and its fastness properties.
Colorfastness refers to the resistance of a dyed material to fading or running. Key aspects of colorfastness include:
Lightfastness: Resistance to fading upon exposure to light. The stability of the benzothiazole ring system can contribute to good lightfastness.
Washfastness: Resistance to color loss during washing. This depends on the strength of the interaction between the dye and the fiber.
Rubfastness: Resistance to color transfer upon rubbing.
Table 2: Anticipated Colorfastness Properties of a Disperse Dye Derived from 6-Methoxy-2-(4-nitrophenyl)benzothiazole on Polyester
| Fastness Property | Rating (1-5 Scale) |
| Lightfastness | 4-5 |
| Washfastness | 4 |
| Rubfastness (Dry) | 4-5 |
| Rubfastness (Wet) | 3-4 |
Note: This table presents expected performance based on the general properties of benzothiazole-based disperse dyes. Actual performance would need to be determined experimentally.
Exploration as Advanced Molecular Devices
The term "molecular devices" refers to single molecules or small assemblies of molecules that can perform electronic functions. The D-π-A structure of 6-Methoxy-2-(4-nitrophenyl)benzothiazole makes it a candidate for investigation in this field. The potential for intramolecular charge transfer upon photoexcitation is a key feature for applications such as:
Molecular Rectifiers: A molecule that allows current to flow in one direction but not the other. The asymmetric electronic structure of 6-Methoxy-2-(4-nitrophenyl)benzothiazole is a prerequisite for such behavior.
Optical Switches: Molecules that can be switched between two or more stable states with different optical properties using light. This could potentially be achieved by photoinduced isomerization or redox reactions involving the nitro group.
Components in Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of this compound suggest it could be explored as an emissive material or a dopant in the emissive layer of an OLED.
The development of functional molecular devices is a complex field that requires precise control over the synthesis, assembly, and characterization of individual molecules. While the application of 6-Methoxy-2-(4-nitrophenyl)benzothiazole in this area is speculative, its fundamental electronic structure provides a rationale for further investigation.
Potential as Molecular Switches
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or a change in chemical environment. This ability to exist in distinct forms with different properties makes them attractive for a range of applications, including data storage, molecular computing, and responsive materials. The potential of 6-Methoxy-2-(4-nitrophenyl)benzothiazole as a molecular switch is an area of significant interest, primarily rooted in the photophysical behaviors observed in related benzothiazole derivatives.
The core mechanism often explored in benzothiazole-based switches is photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. While direct and detailed research on the photochromic properties of 6-Methoxy-2-(4-nitrophenyl)benzothiazole is not extensively documented in publicly available literature, the behavior of structurally similar compounds provides a strong theoretical basis for its potential. For instance, the presence of the nitro group, a strong electron-withdrawing substituent, on the phenyl ring can significantly influence the electronic distribution within the molecule upon photoexcitation.
One possible mechanism for photoswitching in such compounds is the process of Excited-State Intramolecular Proton Transfer (ESIPT). In related hydroxy-substituted benzothiazoles, the transfer of a proton in the excited state leads to a tautomeric form with a distinct emission spectrum. While 6-Methoxy-2-(4-nitrophenyl)benzothiazole does not possess a hydroxyl group to facilitate ESIPT, the electronic interplay between the methoxy and nitro groups could potentially lead to other forms of photo-induced isomerization or conformational changes that would alter its spectroscopic properties.
To illustrate the potential for such behavior, the following table outlines the key structural features of 6-Methoxy-2-(4-nitrophenyl)benzothiazole that are relevant to its consideration as a molecular switch.
| Feature | Role in Potential Molecular Switching |
| Benzothiazole Core | Provides a rigid, planar structure that can be functionalized to tune electronic properties. |
| 6-Methoxy Group | An electron-donating group that can influence the electron density of the benzothiazole ring system. |
| 2-(4-nitrophenyl) Group | The nitro group is a strong electron-withdrawing group that can create a significant dipole moment and influence the charge distribution in the excited state. |
| Conjugated π-system | The extended conjugation between the benzothiazole and nitrophenyl rings is crucial for the absorption of light and the stabilization of different electronic states. |
Further research, including detailed spectroscopic and computational studies, is necessary to fully elucidate the potential of 6-Methoxy-2-(4-nitrophenyl)benzothiazole as a molecular switch and to characterize the properties of its different isomeric states.
Chemiluminescent Properties and Applications
Chemiluminescence is the emission of light as a result of a chemical reaction. This phenomenon is the basis for a variety of sensitive analytical techniques and diagnostic assays. The investigation into the chemiluminescent properties of 6-Methoxy-2-(4-nitrophenyl)benzothiazole is driven by the broader interest in developing novel luminophores for such applications.
The chemiluminescence of organic compounds often involves the formation of a high-energy, unstable intermediate that decomposes to produce an electronically excited product, which then emits light as it returns to the ground state. While specific studies detailing the chemiluminescent reactions of 6-Methoxy-2-(4-nitrophenyl)benzothiazole are limited, the general principles of chemiluminescence in related aromatic and heterocyclic systems can be considered.
A common pathway to induce chemiluminescence involves the reaction of the compound with an oxidizing agent, often in the presence of a catalyst, to generate a highly energetic species like a dioxetane. The decomposition of this intermediate can lead to the formation of an excited state of a derivative of the original molecule. The efficiency and wavelength of the emitted light are highly dependent on the molecular structure.
The table below summarizes the key molecular features of 6-Methoxy-2-(4-nitrophenyl)benzothiazole that could influence its chemiluminescent behavior.
| Feature | Potential Role in Chemiluminescence |
| Aromatic Core | Can act as the light-emitting moiety (fluorophore) once in an excited state. |
| Methoxy and Nitro Groups | These substituents can modulate the energy levels of the molecule, thereby affecting the color and quantum yield of the chemiluminescence. |
| Benzothiazole Heterocycle | The presence of sulfur and nitrogen heteroatoms can influence the reaction pathways and the stability of intermediates involved in the chemiluminescent reaction. |
The development of 6-Methoxy-2-(4-nitrophenyl)benzothiazole as a chemiluminescent probe would require systematic investigation into its reactivity with various oxidants and the characterization of the resulting light emission. Such research would be pivotal in determining its suitability for applications in areas like immunoassays, environmental monitoring, and bioimaging, where the high sensitivity of chemiluminescence is a significant advantage.
Future Perspectives and Research Challenges for 6 Methoxy 2 4 Nitrophenyl Benzothiazole
Design and Synthesis of Novel Scaffolds with Enhanced Selectivity and Potency
The future development of 6-methoxy-2-(4-nitrophenyl)benzothiazole hinges on the rational design and synthesis of new analogues with improved biological activity. Medicinal chemistry strategies can be employed to modify the core scaffold to enhance its potency against specific targets while minimizing off-target effects, thereby increasing selectivity.
Key strategies for designing novel scaffolds include:
Substitution Modification: Systematic alteration of the substituents on both the benzothiazole (B30560) and phenyl rings can profoundly impact activity. For instance, the position and nature of the electron-withdrawing group on the phenyl ring could be varied to fine-tune electronic properties. mdpi.com Similarly, modifying the 6-position methoxy (B1213986) group to other alkoxy groups or flexible aliphatic chains could alter lipophilicity and binding interactions. bau.edu.lb
Scaffold Hopping: This strategy involves replacing the central benzothiazole core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. sciprofiles.com This can lead to the discovery of novel chemotypes with potentially improved pharmacokinetic properties or different intellectual property landscapes.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how structural changes affect biological activity. bau.edu.lb By synthesizing a library of related compounds and evaluating their performance, researchers can build predictive models to guide the design of more potent and selective molecules. sciprofiles.com For example, research on other benzothiazoles has shown that introducing carboxylic acid groups can enhance on-target activity but may be detrimental to antibacterial properties, highlighting the delicate balance required in molecular design. acs.org
| Design Strategy | Description | Potential Impact | Example from Related Compounds |
|---|---|---|---|
| Positional Isomerism | Moving the nitro group on the phenyl ring (e.g., from para- to meta- or ortho- position). | Alters electronic distribution and steric hindrance, potentially changing target binding affinity and selectivity. | Studies on nitro-substituted compounds show that positional changes significantly affect antibacterial activity. mdpi.com |
| Functional Group Bioisosteres | Replacing the nitro group with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3). | Modifies polarity, metabolic stability, and hydrogen bonding capacity. | Trifluoromethyl-substituted benzothiazoles have shown potent enzyme inhibitory activity. nih.gov |
| Alkoxy Chain Variation | Modifying the 6-methoxy group to ethoxy, propoxy, or longer chains. | Increases lipophilicity, potentially improving membrane permeability but may also increase plasma protein binding. | Diverse substitutions at the 6-position of the benzothiazole ring are explored to balance flexibility and rigidity. bau.edu.lb |
| Ring Expansion/Contraction | Replacing the benzothiazole core with a related but structurally different heterocycle. | Can lead to entirely new binding modes and improved ADMET properties. | The "scaffold hopping" approach has been successfully applied in designing novel BCL-2 inhibitors. sciprofiles.com |
Deeper Elucidation of Undiscovered Molecular Mechanisms of Action
While the biological activities of many benzothiazole derivatives have been reported, the precise molecular mechanisms often remain partially understood. For 6-methoxy-2-(4-nitrophenyl)benzothiazole, future research must focus on identifying its specific molecular targets and elucidating the downstream pathways it modulates.
Potential research directions include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies can help identify the specific enzymes, receptors, or nucleic acid structures with which the compound interacts. For example, other complex benzothiazoles have been shown to bind to the ATP-binding site of DNA gyrase, and their binding modes have been detailed using X-ray crystallography. acs.org
Pathway Analysis: Once a target is identified, subsequent studies can unravel the compound's effect on cellular signaling pathways. This could involve investigating its influence on processes like apoptosis, oxidative stress, or inflammatory responses. sciprofiles.commdpi.com The nitroaromatic structure, in particular, suggests a potential role in processes related to cellular redox cycling. mdpi.com
Computational Modeling: Molecular dynamics simulations and quantum chemical calculations can provide insights into the compound's binding mode at an atomic level. nih.gov These models can predict key interactions, such as hydrogen bonds or cation-π stacking, that are critical for affinity and can guide the design of second-generation inhibitors with improved binding. acs.org
Optimization of Sustainable Synthetic Methodologies for Industrial Scalability
For any compound to move from a laboratory curiosity to a viable product, its synthesis must be efficient, cost-effective, and environmentally sustainable. The current synthetic routes for 6-methoxy-2-(4-nitrophenyl)benzothiazole and its analogues often rely on traditional methods that may involve harsh reagents, organic solvents, and multiple steps.
Future research should focus on "green chemistry" approaches:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, minimizing waste. nih.gov
Aqueous Media Synthesis: Developing synthetic routes that utilize water as a solvent is a key goal of sustainable chemistry. Recent advances have shown the feasibility of complex reactions like reductive amidation in aqueous media. nih.gov
Catalysis: Employing reusable catalysts, such as nano silica-supported boron trifluoride, can improve efficiency and reduce the generation of stoichiometric waste. researchgate.net
Process Intensification: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste, energy consumption, and operational complexity. derpharmachemica.com
| Methodology | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, improved energy efficiency. nih.gov |
| Solvent | Organic solvents (e.g., toluene, DMF) | Water or solvent-free conditions | Reduced environmental impact and toxicity. nih.gov |
| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot or tandem reactions | Higher atom economy, less waste, lower operational costs. derpharmachemica.com |
| Catalyst | Stoichiometric reagents or homogeneous catalysts | Heterogeneous, reusable catalysts | Easy separation and recycling of the catalyst, reduced costs. researchgate.net |
Expansion of Research Applications in Emerging Scientific Disciplines
The unique photophysical properties often associated with conjugated heterocyclic systems like 2-phenylbenzothiazoles suggest that 6-methoxy-2-(4-nitrophenyl)benzothiazole could have applications beyond pharmacology. mdpi.com The presence of donor (methoxy) and acceptor (nitro) groups creates a "push-pull" electronic system, which is a common feature in functional dyes and probes. researchgate.net
Emerging areas for research include:
Fluorescent Probes and Bioimaging: The compound could be investigated as a fluorescent sensor for specific ions, molecules, or microenvironmental properties (e.g., viscosity, polarity). mdpi.com The nitro group is known to quench fluorescence, a property that can be exploited to design "off-on" fluorescent probes that light up upon reduction of the nitro group, making it a potential tool for imaging hypoxic regions in tumors. mdpi.com
Materials Science: Push-pull chromophores are valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of 6-methoxy-2-(4-nitrophenyl)benzothiazole should be characterized to assess its potential in this field. mdpi.com
Corrosion Inhibition: Benzothiazole derivatives have been shown to be effective corrosion inhibitors for metals like mild steel, an application driven by their ability to adsorb onto the metal surface. researchgate.net
Addressing Specific Research Challenges in Compound Development
Despite its potential, 6-methoxy-2-(4-nitrophenyl)benzothiazole faces several challenges common to the development of benzothiazole-based drug candidates. A primary hurdle identified in similar scaffolds is poor physicochemical properties, which can derail an otherwise promising compound. acs.org
Key challenges and potential solutions include:
Low Aqueous Solubility: High lipophilicity often leads to poor solubility, complicating formulation and in vivo testing. Strategies to improve solubility include the introduction of polar functional groups or the disruption of molecular planarity by adding substituents at benzylic positions. acs.org
High Plasma Protein Binding: Many planar, hydrophobic molecules bind extensively to plasma proteins like albumin, reducing the free fraction of the compound available to exert its therapeutic effect. Medicinal chemistry efforts must aim to reduce lipophilicity and modify structure to decrease non-specific binding. acs.org
Metabolic Instability: The compound must be evaluated for its stability in the presence of metabolic enzymes. Potential metabolic liabilities, such as the nitro group which can be reduced in vivo, need to be identified and potentially engineered out of the molecule in subsequent design cycles.
| Challenge | Underlying Cause | Potential Mitigation Strategy | Reference Example |
|---|---|---|---|
| Low Solubility | High lipophilicity and strong crystal lattice energy due to planar structure. | Introduce ionizable groups (e.g., carboxylic acids) or disrupt planarity with bulky substituents. | Substitution at the benzylic position was used to improve solubility in a series of benzothiazole inhibitors. acs.org |
| High Plasma Protein Binding | Hydrophobic and electronic interactions with proteins like albumin. | Reduce calculated logP; introduce polar moieties to favor solvation over protein binding. | Efforts to decrease logD by introducing nitrogen atoms into a phenyl ring were explored to reduce protein binding. acs.org |
| Efflux Pump Substrate | Recognition and transport out of cells by bacterial or cancer cell efflux pumps. | Modify structure to evade recognition by efflux pumps. | Activity is often compared in wild-type vs. efflux-defective strains to identify susceptibility to efflux. acs.org |
| Metabolic Instability | Susceptibility to Phase I and Phase II metabolic enzymes (e.g., reduction of the nitro group). | Replace metabolically labile groups with more stable bioisosteres. | The reduction of nitroaromatic compounds is a known metabolic pathway leveraged in hypoxia-activated prodrugs. mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 6-methoxy-2-(4-nitrophenyl) benzothiazole, and how can reaction yields be maximized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a derivative with a nitro group can be prepared by reacting 6-methoxybenzothiazole-2-amine with 4-nitrobenzaldehyde in ethanol under microwave irradiation (130°C, 45 min), followed by solvent evaporation and purification . Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to aldehyde), using glacial acetic acid as a catalyst, and monitoring reaction progress via TLC (Rf ~0.6–0.74 in ACN:MeOH 1:1) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- IR spectroscopy : Validate functional groups (e.g., C=N stretch at ~1620 cm⁻¹, NO₂ symmetric stretch at ~1340 cm⁻¹) .
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., methoxy protons at δ ~3.8 ppm, nitro-substituted phenyl protons at δ ~7.5–8.2 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., FABMS m/z ~466–482) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
Methodological Answer:
- Antibacterial screening : Use broth microdilution assays (e.g., against S. aureus and E. coli) with MIC values compared to standard antibiotics like ampicillin .
- Molecular docking : Perform in silico studies with bacterial targets (e.g., DNA gyrase) using AutoDock Vina to prioritize compounds for in vitro testing .
Advanced Research Questions
Q. How can computational methods (DFT/MD simulations) elucidate reaction mechanisms involving this compound?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict regioselectivity in nitration or substitution reactions .
- MD simulations : Simulate solvent effects (e.g., aqueous stability) using GROMACS with OPLS-AA force fields to assess aggregation tendencies or degradation pathways .
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of benzothiazole derivatives?
Methodological Answer:
- SAR analysis : Compare analogues (e.g., replacing methoxy with chloro or fluoro groups) using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and correlate results with LogP values and dipole moments from DFT .
- Crystallography : Resolve crystal structures (e.g., via X-ray diffraction) to identify key intermolecular interactions (e.g., C–H···O bonds) that enhance stability or binding affinity .
Q. How can conflicting data on biological activity (e.g., antitumor vs. no activity) be resolved?
Methodological Answer:
Q. What strategies improve the oxidative stability of this compound in aqueous environments?
Methodological Answer:
Q. How do crystallographic studies inform supramolecular interactions in benzothiazole derivatives?
Methodological Answer:
- Analyze packing motifs (e.g., π-π stacking distances of ~3.5–3.8 Å) and hydrogen-bonding networks (e.g., N–H···O=C) using Mercury software to design co-crystals for enhanced solubility .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Reactor design : Use continuous-flow systems with immobilized catalysts (e.g., Pd/C) to minimize byproducts .
- Process optimization : Apply factorial design (e.g., 2³ factorial experiments) to optimize temperature, pressure, and catalyst loading .
Q. How are photophysical properties (e.g., fluorescence) exploited in bioimaging applications?
Methodological Answer:
- Fluorescence quenching studies : Measure quantum yields (Φ) in polar vs. nonpolar solvents to assess environmental sensitivity .
- Confocal microscopy : Label cancer cells with benzothiazole derivatives functionalized with azide groups for click chemistry-based tracking .
Q. What methodologies validate the compound’s toxicological profile in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
